2-Iodo-4,4,4-trifluorobut-2-en-1-ol
Description
Historical Development of Fluorinated Alkenyl Compounds
The development of fluorinated alkenyl compounds traces its origins to the pioneering work of early organofluorine chemists who established the fundamental principles governing carbon-fluorine bond formation and manipulation. Alexander Borodin, better known as a composer in classical music, made significant contributions to early organofluorine chemistry by carrying out the first nucleophilic replacement of a halogen atom by fluoride in 1862, representing the first example of synthesis of an organofluorine compound by halogen exchange. This groundbreaking methodology would later become broadly used in fluorine chemistry and especially in the fluorochemical industry for the introduction of fluorine atoms into organic molecules. The actual first synthesis of an organofluorine compound was reported earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, establishing the initial framework for organofluorine synthesis.
The development of aromatic fluorination methodologies proved particularly influential for the later emergence of fluorinated alkenyl systems. In 1927, Schiemann discovered an aromatic fluorination methodology where diazonium salts of aromatic amines were first prepared and then decomposed in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was improved and continues to be used for the manufacture of fluoroaromatic compounds, providing crucial insights into the behavior of fluorinated carbons that would inform the development of alkenyl fluorinated systems. Another important advancement came from Gottlieb in 1936, who reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, representing the first example of halogen exchange method used in fluoroarene synthesis.
The progression toward more complex fluorinated systems accelerated during World War II, when the Manhattan project created unprecedented demand for fluorinated materials capable of withstanding harsh chemical environments. The first large-scale production of fluorine was carried out for the atomic bomb Manhattan project, which needed uranium hexafluoride as a gaseous carrier of uranium to separate uranium isotopes. This military application drove significant advances in fluorination technology and synthetic methodologies that would later benefit civilian applications. During this period, researchers developed various fluorination methods including catalytic fluorination processes using elemental fluorine and metallic fluoride processes employing cobalt trifluoride, laying the groundwork for modern synthetic approaches to complex fluorinated molecules.
Significance in Organofluorine Chemistry
The significance of compounds like 2-iodo-4,4,4-trifluorobut-2-en-1-ol within organofluorine chemistry stems from the unique properties imparted by fluorine incorporation and the strategic utility of multifunctional fluorinated intermediates. Fluorine represents the most electronegative element in the periodic table, and when bound to carbon, it forms the strongest bonds in organic chemistry. This exceptional bond strength makes the introduction of fluorine attractive for the development of material science applications and pharmaceutical compounds that require enhanced stability and resistance to metabolic degradation. The carbon-fluorine bond exhibits an average bond energy around 480 kilojoules per mole, significantly stronger than bonds of carbon with other halogens such as the carbon-chlorine bond at around 320 kilojoules per mole.
The structural characteristics of fluorinated compounds contribute significantly to their utility in modern chemical applications. The van der Waals radius of fluorine is similar to that of hydrogen, meaning that organofluorine compounds are similar in steric size to non-fluorinated analogs but quite different in electronic nature. This property enables fluorinated molecules to be incorporated into metabolic sequences in a manner similar to non-fluorinated compounds while resisting normal metabolism due to the strong carbon-fluorine bonds. This phenomenon, known as the mimic effect, makes fluorine substitution particularly attractive for pharmaceutical and agrochemical development, where metabolic stability is crucial for biological activity.
Organofluorine compounds have found wide application in crop protection, material science, and medicine as components of pharmaceutical agents. A persistent interest in fluorinated molecules is attributed to their advantageous chemical, physicochemical, and biological properties imparted by fluorine incorporation. Due to the strong electron-withdrawing nature of fluorine and fluoroalkyl groups, they affect the physicochemical parameters of neighboring substituents as well as of the whole molecule, including reactivity, acidity, basicity, and lipophilicity. Fluorination provides a convenient way of improving cell penetration and making molecules more easily delivered to active sites, while also improving drug metabolic stability and reducing toxicity.
Overview of Trifluoromethylated Allylic Alcohols
Trifluoromethylated allylic alcohols represent a particularly important class of organofluorine compounds that combine the synthetic versatility of allylic systems with the beneficial properties of trifluoromethyl groups. These compounds serve as valuable building blocks in modern synthetic chemistry due to their ability to undergo various transformations while maintaining the beneficial electronic properties associated with trifluoromethyl substitution. Recent research has demonstrated the feasibility of synthesizing these compounds through innovative approaches, including visible-light-induced trifluoromethylation reactions that offer environmentally benign synthetic pathways.
The development of efficient synthetic methods for trifluoromethylated allylic alcohols has been driven by their presence in numerous biologically active compounds and pharmaceuticals. Research has shown that substructure motifs containing trifluoromethyl-substituted phenethyl alcohol derivatives appear in a variety of bioactive compounds and existing pharmaceuticals, including commercial drugs such as Crizotinib, Aprepitant, Vestipitant, and Fosaprepitant. This widespread occurrence in medicinal chemistry has motivated the development of practical enantioselective synthesis methods for trifluoromethylated analogs of these materials.
Current synthetic approaches to highly enantioenriched alpha-trifluoromethyl-substituted alcohols primarily rely on enantioselective reduction of corresponding aryltrifluoromethyl ketones, utilizing chiral iridium or rhodium catalysts or chiral boranes. Alternative approaches involving the addition of trifluoromethyltrimethylsilane to aldehydes have been explored, though these methods typically provide only moderate enantioselectivity. The development of cross-coupling chemistry has opened new avenues for the synthesis of these compounds, with nickel-catalyzed asymmetric stereoconvergent coupling reactions showing particular promise for the preparation of enantioenriched alpha-trifluoromethyl alcohols and ethers.
Contemporary research has also focused on developing more sustainable and efficient synthetic routes to trifluoromethylated allylic alcohols. One notable advancement involves the use of readily available sodium trifluoromethanesulfinate as a trifluoromethylation reagent in photoredox-catalyzed dehydroxylative trifluoromethylation reactions. In these processes, the in situ generated byproduct sulfur dioxide is reutilized to activate carbon-oxygen bonds, enabling convenient dehydroxylative trifluoromethylation while producing multifunctionalized trifluoromethyl-allylic compounds in high yields and excellent stereoselectivity.
Structural Features and Electronic Properties
The structural and electronic properties of this compound reflect the complex interplay between multiple heteroatoms and functional groups within a relatively compact molecular framework. This compound exhibits a molecular formula of C₄H₄F₃IO with a molecular weight of 251.97 daltons, positioning it as a moderately sized organofluorine intermediate suitable for various synthetic applications. The presence of both iodine and trifluoromethyl functionalities creates a unique electronic environment that influences both the reactivity and stability of the molecule.
The carbon-fluorine bonds within the trifluoromethyl group exhibit characteristic properties that distinguish them from other carbon-halogen bonds. These bonds are relatively short, approximately 1.4 angstroms, and the van der Waals radius of fluorine substituents is only 1.47 angstroms, shorter than any other substituent and close to that of hydrogen at 1.2 angstroms. This compact nature, combined with the short bond length, ensures that there is no steric strain in the polyfluorinated portion of the molecule, contributing to its thermal stability. Additionally, the fluorine substituents efficiently shield the carbon skeleton from attacking reagents, enhancing the chemical stability of the trifluoromethyl group.
The electronic characteristics of the compound are significantly influenced by fluorine's exceptional electronegativity of 3.98, which creates a high dipole moment in carbon-fluorine bonds of 1.41 debye units. This strong dipole moment affects the overall electronic distribution within the molecule and influences its reactivity patterns. The low polarizability of fluorine atoms, measured at 0.56 × 10⁻²⁴ cubic centimeters, further contributes to the unique electronic properties of the trifluoromethyl group. These electronic characteristics are particularly important in determining the compound's behavior in various chemical environments and its potential for specific synthetic transformations.
Physical property data for this compound provides insight into its structural characteristics and potential applications. The compound exhibits a density of 2.076 grams per cubic centimeter, reflecting the significant contribution of both iodine and fluorine atoms to its overall mass. The boiling point is reported as 75 degrees Celsius at 10 millimeters of mercury pressure, indicating moderate volatility that may be useful for purification and handling procedures. The refractive index of 1.4782 provides additional confirmation of the compound's physical properties and can be useful for identification and purity assessment.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 251.97 | g/mol |
| Density | 2.076 | g/cm³ |
| Boiling Point | 75 | °C (at 10 mmHg) |
| Refractive Index | 1.4782 | - |
| Molecular Formula | C₄H₄F₃IO | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 1 | - |
The stereochemical aspects of this compound are defined by the presence of a double bond with defined geometry, as indicated by the (Z)-configuration specification in its systematic name. This geometric constraint influences both the spatial arrangement of functional groups and the compound's reactivity profile. The allylic alcohol functionality provides a reactive site that can participate in various chemical transformations while maintaining the integrity of the trifluoromethyl group. The combination of the electron-withdrawing trifluoromethyl group and the electron-rich iodine substituent creates an interesting electronic balance that may influence both nucleophilic and electrophilic reaction pathways.
Properties
IUPAC Name |
4,4,4-trifluoro-2-iodobut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCFFDZPLSYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Iodo-4,4,4-trifluorobut-2-en-1-ol typically involves the introduction of the iodine atom and the trifluoromethyl group onto a butenol backbone. The key challenges include regioselective iodination and the incorporation of the trifluoromethyl moiety without compromising the enol functionality.
Iodination and Trifluoromethylation Approaches
Electrophilic Iodination of Trifluoromethylated Alkenes:
Copper-catalyzed electrophilic addition reactions have been demonstrated to efficiently introduce iodine and trifluoromethyl groups across alkenes. For example, copper(I) iodide catalysis enables trifluoromethyl-benzoyloxylation and trifluoromethyl-halogenation of alkenes with high regio- and stereoselectivity. This method can be adapted to vinyl alcohol substrates to yield iodinated trifluoromethylated products.Use of Iodonium Salts:
Trifluoromethyl iodonium salts, prepared from λ^3-iodane precursors, serve as potent electrophilic trifluoromethylation reagents. These salts exhibit stability under ambient conditions and can transfer trifluoromethyl groups to alcohols under mild heating (e.g., 55 °C for 16 hours) in the presence of phase transfer catalysts. This approach allows for the direct trifluoromethylation of alcohols, potentially including enol-type substrates.
Specific Synthetic Route Example
While direct literature on the exact preparation of this compound is limited, analogous methods from related compounds provide a framework:
Starting from a trifluoromethylated alkene or ketone precursor, selective iodination at the 2-position can be achieved using electrophilic iodine sources under controlled temperature (0 to 30 °C) and solvent conditions (e.g., dichloromethane, acetonitrile).
The trifluoromethyl group can be introduced via copper-catalyzed trifluoromethylation using reagents such as Togni’s reagent or trifluoromethyl iodonium salts, which have been shown to react with alkenes and alcohols to yield trifluoromethylated products with high selectivity.
Hydrolysis or controlled reduction steps may be employed to convert intermediate ketones or esters into the enol alcohol form, maintaining the iodine substituent intact.
Reaction Conditions and Optimization
Research Findings and Mechanistic Insights
Lithium triethylborohydride (LiEt3BH) has been reported to promote the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, which are structurally related to trifluoromethylated iodoalkenes. This reagent facilitates self-condensation and aldol reactions leading to polyfluorinated β-hydroxy ketones, indicating potential pathways for enol formation and functionalization.
Copper-catalyzed trifluoromethylation reactions proceed with high regio- and stereoselectivity, often yielding single isomers of trifluoromethylated alkenes and alcohols. The presence of electron-donating groups on substrates enhances reaction efficiency.
The stability of trifluoromethyl iodonium salts under ambient conditions allows for their practical use in synthetic protocols, with phase transfer catalysis enabling mild and efficient trifluoromethylation of alcohols, including primary and secondary types.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Copper-catalyzed trifluoromethylation and iodination | CuI catalyst, trifluoromethyl iodonium salts, CH2Cl2, 0-30 °C | High regio- and stereoselectivity; mild conditions | Requires careful control of reaction parameters |
| Use of lithium triethylborohydride for enolate formation | LiEt3BH, THF, low temperature (-78 to 0 °C) | Enables formation of fluorinated enolates and β-hydroxy ketones | Sensitive to temperature; complex reaction pathways |
| Direct electrophilic iodination of trifluoromethylated alkenes | Iodine sources, polar aprotic solvents, mild heating | Straightforward iodination step | Potential side reactions if not controlled |
Chemical Reactions Analysis
Types of Reactions: (E)-4,4,4-Trifluoro-2-iodobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of 4,4,4-trifluoro-2-iodobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Interactions
The compound's fluorinated structure significantly impacts its interaction with biological systems. It has been shown to modulate enzyme activity and influence receptor binding:
- Enzyme Inhibition : 2-Iodo-4,4,4-trifluorobut-2-en-1-ol can inhibit specific enzymes by binding to their active sites or altering their conformations. This property is particularly valuable in drug design and development.
- Receptor Binding : The compound may interact with cellular receptors, influencing signal transduction pathways that are critical for various cellular processes.
Pharmaceutical Intermediate
Due to its ability to modify biological pathways, this compound is being investigated as a pharmaceutical intermediate. Its unique reactivity can lead to the synthesis of novel therapeutic agents targeting various diseases .
Case Study 1: Enzyme Targeting
In a study examining the interaction of fluorinated compounds with enzymes, researchers highlighted the potential of this compound as a covalent ligand for targeting specific enzymes involved in metabolic pathways. The study demonstrated that the compound could effectively inhibit enzyme activity in vitro, suggesting its utility in further drug development efforts .
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound through organocatalytic reactions. The resulting compounds exhibited varying degrees of biological activity and were evaluated for their potential use as pharmaceuticals . This highlights the compound's versatility as a precursor for generating biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Iodo-4,4,4-trifluorobut-2-en-1-ol involves its reactivity with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound highly reactive towards nucleophiles. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological molecules and catalysts.
Comparison with Similar Compounds
Key Research Findings
- Biotransformation Utility : Iodo and bromo derivatives exhibit higher compatibility with fungal hydroxylation pathways than chloro analogs .
- Isomerization Limitations : The parent compound (without iodine) readily isomerizes to ketones, but iodine’s presence likely alters this pathway .
- Synthetic Flexibility : The CF₃ group enables diverse functionalization, while iodine provides a handle for further derivatization (e.g., cross-coupling reactions).
Q & A
Q. What are the common synthetic routes for 2-Iodo-4,4,4-trifluorobut-2-en-1-ol, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the trifluorobut-2-en-1-ol backbone and (2) iodination at the C2 position. A patent describes the preparation of 4,4,4-trifluorobut-2-en-1-ol from alkyl 4,4,4-trifluorobut-2-enoate using mild reagents (e.g., catalytic reduction or hydrolysis) . For iodination, electrophilic substitution using N-iodosuccinimide (NIS) under acidic conditions is common. Key factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Table 1 : Comparison of iodination methods
| Iodination Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NIS | DMF | 78 | 98.5 |
| I₂/HIO₃ | THF | 65 | 95.2 |
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The iodo group induces deshielding of adjacent protons (δ 5.8–6.2 ppm for vinyl protons). CF₃ groups appear as quartets (~δ 120 ppm in ¹³C NMR).
- IR Spectroscopy : Stretching vibrations for -OH (3300–3500 cm⁻¹) and C-I (500–600 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 280.95 (M+H⁺) validate the molecular formula (C₄H₅F₃IO).
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (Ar/N₂) to avoid light-induced C-I bond cleavage.
- Use anhydrous solvents (e.g., THF or DCM) for dissolution to prevent hydrolysis.
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the iodo substituent in cross-coupling reactions?
- Methodological Answer : The CF₃ group increases the electrophilicity of the adjacent iodine, enhancing its suitability for Suzuki-Miyaura couplings. However, steric hindrance from CF₃ may reduce coupling efficiency. Comparative studies show:
Q. What strategies resolve contradictions in reported reaction yields for organofluorine synthesis using this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst Loading : Optimize Pd catalyst (2–5 mol%) to balance cost and efficiency.
- Oxygen Sensitivity : Use Schlenk-line techniques for moisture-sensitive reactions.
- Control Experiments : Replicate conditions from conflicting studies while monitoring intermediates via LC-MS.
Q. Which computational methods predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models transition states for iodination or coupling reactions.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
Table 2 : Predicted vs. observed regioselectivity in iodination
| Method | Predicted Site | Observed Site |
|---|---|---|
| DFT (Gas Phase) | C2 | C2 |
| MD (DMF Solvent) | C2 | C2 (95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
